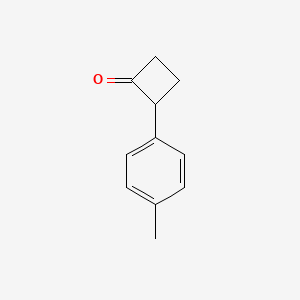

Cyclobutanone, 2-(4-methylphenyl)-

Description

Significance of Four-Membered Ring Systems in Synthetic Design

The inclusion of a four-membered ring in a molecule provides a balance between structural rigidity and flexibility, which can enhance its physicochemical and pharmacokinetic properties. acs.org These strained rings are not merely passive scaffolds but active participants in chemical transformations, making them valuable intermediates in organic synthesis. researchgate.net The inherent ring strain of cyclobutanes, for instance, makes their formation challenging but also renders them highly useful for subsequent reactions. baranlab.org This "spring-loaded" nature, a result of significant angle and torsional strain, is a key driver for reactions that lead to the relief of this strain. masterorganicchemistry.com

The strategic incorporation of four-membered rings can lead to the creation of complex molecular architectures with potential applications in drug discovery. acs.org For example, 1,3-substituted cyclobutanes are frequently evaluated in drug discovery programs due to the well-defined spatial arrangement of their substituents and their potential to act as isosteres for aromatic rings. nih.gov

Overview of Cyclobutanone (B123998) Derivatives as Strained Ring Scaffolds

Cyclobutanone, a four-membered cyclic ketone, and its derivatives are particularly important strained ring scaffolds. ontosight.ai The ring strain in cyclobutanone is substantial, estimated to be around 120 kJ mol⁻¹, which is significantly higher than that of cyclopentanone (B42830) (41 kJ mol⁻¹) and cyclohexanone (B45756) (29 kJ mol⁻¹). rsc.org This high degree of strain profoundly influences their chemical reactivity. nih.gov

Substituted cyclobutanones, such as 2-(4-methylphenyl)-cyclobutanone, offer additional layers of complexity and functionality. The substituent can direct the regioselectivity of reactions and introduce specific electronic or steric properties. The synthesis of these derivatives can be achieved through various methods, including the [2+2] cycloaddition of ketenes with alkenes, ring expansion of cyclopropanone (B1606653) intermediates, and the rearrangement of other cyclic precursors. wikipedia.orgutexas.edu

Unique Reactivity Profiles Arising from Cyclobutanone Ring Strain

The significant ring strain in cyclobutanones dictates their unique reactivity. rsc.org A prominent reaction pathway is the Norrish Type-I cleavage upon photochemical excitation. rsc.orgnih.gov This process involves the cleavage of the α-carbon-carbon bond, leading to the formation of a biradical intermediate. For cyclobutanone, this can subsequently decompose into ethene and ketene (B1206846), or carbon monoxide and cyclopropane (B1198618)/propene. rsc.org The lower barrier to C-C bond fission in the excited state of cyclobutanone, compared to less strained cyclic ketones, promotes these ring-opening pathways. rsc.org

Furthermore, the strain in the cyclobutane (B1203170) ring can be harnessed in synthetic transformations. The relief of this strain provides a thermodynamic driving force for reactions that would otherwise be challenging. acs.org For instance, the addition of radicals to β,β-disubstituted Michael acceptors on a cyclobutane ring is facilitated by this strain release, overcoming steric hindrance. acs.org The enolization of cyclobutanone, a fundamental process in its chemistry, is also influenced by the ring strain, although studies suggest the effect on the energy barrier to deprotonation is minimal. nih.gov The inherent reactivity of the cyclobutanone core makes it a versatile platform for constructing more complex molecular frameworks. baranlab.org

Interactive Data Table: Properties of Cyclobutanone

Below is a table summarizing some of the key physical and chemical properties of the parent compound, cyclobutanone.

| Property | Value |

| Molecular Formula | C₄H₆O |

| Molar Mass | 70.09 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.9547 g/cm³ (at 0 °C) wikipedia.org |

| Melting Point | -50.9 °C wikipedia.org |

| Boiling Point | 99.75 °C wikipedia.org |

| CAS Number | 1191-95-3 wikipedia.org |

Properties

CAS No. |

87639-46-1 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-(4-methylphenyl)cyclobutan-1-one |

InChI |

InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)10-6-7-11(10)12/h2-5,10H,6-7H2,1H3 |

InChI Key |

VRSWJXKHRWWIMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCC2=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylphenyl (p-tolyl) group, the benzylic proton, the methylene (B1212753) protons of the cyclobutanone (B123998) ring, and the methyl protons.

Aromatic Protons: The protons on the p-tolyl group would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the para-substitution, these protons would likely present as two distinct doublets, each integrating to two protons.

Benzylic Proton: The single proton at the C2 position of the cyclobutanone ring, being adjacent to both the aromatic ring and the carbonyl group, would be deshielded and is expected to resonate as a multiplet in the range of δ 3.5-4.5 ppm.

Cyclobutanone Methylene Protons: The protons on the C3 and C4 carbons of the cyclobutanone ring would appear as complex multiplets in the aliphatic region, likely between δ 2.0 and 3.5 ppm. Their diastereotopic nature would lead to complex splitting patterns.

Methyl Protons: The methyl group attached to the aromatic ring would give a characteristic singlet peak further upfield, expected around δ 2.3 ppm.

A patent for a related compound, 1-(4-bromo-2-methylphenyl)cyclobutanol (B8162527), shows aromatic protons in the range of δ 7.11-7.31 ppm and cyclobutyl protons as multiplets between δ 1.62 and 2.64 ppm, which supports the predicted ranges for the target molecule.

Predicted ¹H NMR Data for Cyclobutanone, 2-(4-methylphenyl)-

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic (ortho to CH₃) | 7.1-7.3 | d | 2H |

| Aromatic (meta to CH₃) | 7.0-7.2 | d | 2H |

| Benzylic (CH) | 3.5-4.5 | m | 1H |

| Cyclobutanone (CH₂) | 2.0-3.5 | m | 4H |

| Methyl (CH₃) | ~2.3 | s | 3H |

This table is based on established chemical shift correlations and data from similar compounds.

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in "Cyclobutanone, 2-(4-methylphenyl)-" would give a distinct signal in the ¹³C NMR spectrum.

Carbonyl Carbon: The most downfield signal would be that of the carbonyl carbon (C=O) of the cyclobutanone ring, typically appearing in the range of δ 200-220 ppm.

Aromatic Carbons: The aromatic carbons would resonate in the δ 120-150 ppm region. The carbon atom bearing the methyl group and the carbon attached to the cyclobutanone ring would show distinct shifts from the other aromatic carbons. Due to symmetry in the p-tolyl group, four signals are expected for the six aromatic carbons.

Benzylic Carbon: The carbon at the C2 position of the cyclobutanone ring would be found in the range of δ 50-65 ppm.

Cyclobutanone Methylene Carbons: The C3 and C4 carbons of the cyclobutanone ring would appear in the aliphatic region, typically between δ 20 and 40 ppm.

Methyl Carbon: The upfield-most signal would be from the methyl carbon, expected around δ 21 ppm.

Predicted ¹³C NMR Data for Cyclobutanone, 2-(4-methylphenyl)-

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 200-220 |

| Aromatic (C-ipso, attached to ring) | 140-145 |

| Aromatic (C-ipso, attached to CH₃) | 135-140 |

| Aromatic (CH) | 128-130 |

| Aromatic (CH) | 125-128 |

| Benzylic (CH) | 50-65 |

| Cyclobutanone (CH₂) | 20-40 |

| Methyl (CH₃) | ~21 |

This table is based on established chemical shift correlations.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm the connectivity between the benzylic proton and the adjacent methylene protons of the cyclobutanone ring, as well as the coupling between the different methylene protons of the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.

While specific 2D NMR data for "Cyclobutanone, 2-(4-methylphenyl)-" are not available in the searched literature, these techniques are standard for the structural elucidation of novel organic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The IR spectrum of "Cyclobutanone, 2-(4-methylphenyl)-" would be characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a cyclobutanone ring is expected. The ring strain in the four-membered ring shifts this absorption to a higher wavenumber compared to acyclic ketones, typically appearing around 1780 cm⁻¹. The IR spectrum of the parent compound, cyclobutanone, shows a strong C=O stretch at approximately 1785 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the region of 1600-1450 cm⁻¹ would indicate the presence of the aromatic ring.

C-H Stretches: Absorptions just above 3000 cm⁻¹ would correspond to the aromatic C-H stretching vibrations, while those just below 3000 cm⁻¹ would be due to the aliphatic C-H stretches of the cyclobutanone ring and the methyl group.

Aromatic C-H Bends: Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. For a para-substituted ring, a strong band is typically observed between 800 and 850 cm⁻¹.

Characteristic IR Absorption Bands for Cyclobutanone, 2-(4-methylphenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl | C=O Stretch | ~1780 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Aliphatic C-H | C-H Stretch | <3000 | Medium |

| p-Substituted Ring | C-H Bend (out-of-plane) | 800-850 | Strong |

This table is based on general IR correlation tables and data for similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. The molecular formula of "Cyclobutanone, 2-(4-methylphenyl)-" is C₁₁H₁₂O.

The calculated monoisotopic mass of C₁₁H₁₂O is 160.088815 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds to this calculated value with high accuracy (typically within a few parts per million). This allows for the unambiguous determination of the molecular formula.

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For "Cyclobutanone, 2-(4-methylphenyl)-", fragmentation could lead to the loss of ethene (C₂H₄) or ketene (B1206846) (CH₂CO) from the cyclobutanone ring, as well as cleavage to form a tolyl-containing fragment.

Ultrafast Electron Diffraction (UED) for Structural Dynamics Studies

Ultrafast Electron Diffraction (UED) is a cutting-edge technique used to observe the real-time atomic motions in molecules during chemical reactions. While there are no specific UED studies on "Cyclobutanone, 2-(4-methylphenyl)-", extensive research has been conducted on the parent compound, cyclobutanone. These studies provide a model for understanding the potential photochemical dynamics of its derivatives.

Upon photoexcitation, typically with UV light, cyclobutanone undergoes a Norrish Type I reaction, leading to ring-opening and the formation of a biradical intermediate. This intermediate can then fragment into smaller molecules. UED experiments have been able to track these ultrafast structural changes with femtosecond time resolution.

Studies on gas-phase cyclobutanone using megaelectronvolt UED (MeV-UED) have observed the depopulation of the initially excited electronic state and the subsequent ring-opening process. The resulting biradical species has been shown to fragment into products such as ethene and ketene, or propene and carbon monoxide, on a picosecond timescale. These experimental results are often compared with theoretical simulations to build a complete picture of the reaction dynamics.

While the presence of the 4-methylphenyl substituent would likely influence the photochemistry of the molecule (e.g., by altering the absorption properties and the stability of intermediates), the fundamental ring-opening and fragmentation pathways observed for cyclobutanone provide a crucial starting point for predicting the structural dynamics of "Cyclobutanone, 2-(4-methylphenyl)-".

Reactivity, Transformation Pathways, and Mechanistic Investigations

Ring-Opening and Cleavage Reactions

The high ring strain of the cyclobutanone (B123998) core makes it susceptible to various ring-opening and cleavage reactions, which can be initiated by photolytic or thermal energy. These reactions often proceed through radical or pericyclic pathways, leading to a variety of acyclic products.

Photoinduced Norrish Type-I Reactions and Biradical Intermediates

The Norrish Type-I reaction is a characteristic photochemical process for ketones, involving the homolytic cleavage of the α-carbon-carbon bond upon photoexcitation. wikipedia.orgresearchgate.net For cyclobutanone, 2-(4-methylphenyl)-, this reaction leads to the formation of a 1,4-biradical intermediate. The carbonyl group absorbs a photon, promoting the molecule to an excited singlet state, which can then undergo intersystem crossing to a triplet state. wikipedia.org Cleavage of the C1-C2 bond results in a diradical species.

The stability of the resulting radical fragments plays a crucial role in determining the reaction pathway. wikipedia.org The subsequent reactions of this biradical intermediate can include:

Decarbonylation: Loss of a carbon monoxide molecule to form a new C-C bond, resulting in a cyclopropane (B1198618) derivative.

Intramolecular hydrogen abstraction: Leading to the formation of an unsaturated aldehyde.

Intermolecular reactions: The biradical can be trapped by other molecules present in the reaction mixture. nih.gov

The dynamics of these processes, including intramolecular vibrational energy redistribution (IVR) and bond cleavage, occur on a picosecond timescale. nih.gov The specific motions of the ring, such as puckering, can significantly influence the rate and outcome of the α-cleavage. nih.gov

C-C Bond Cleavage Mechanisms

Cleavage of the carbon-carbon bonds in the cyclobutanone ring is a key transformation pathway. columbia.edu The α-cleavage, as seen in the Norrish Type-I reaction, involves the breaking of the bond adjacent to the carbonyl group. wikipedia.orglibretexts.org This process is often driven by the formation of a stable acylium ion and a radical fragment, particularly in mass spectrometry. libretexts.orglibretexts.org

Transition metals can also mediate the cleavage of C-C bonds in cyclobutanone derivatives. researchgate.net For instance, palladium catalysts can trigger ring-opening reactions of arylcyclobutanones. researchgate.net These reactions can be initiated by factors such as intramolecular C-Br bond activation in appropriately substituted derivatives. researchgate.net The cleavage of C-C bonds is a fundamental process in organic synthesis, allowing for the transformation of cyclic systems into linear molecules or the remodeling of molecular frameworks. nih.gov

Thermally Induced Ring Cleavage

High temperatures can induce the cleavage of the cyclobutanone ring, often proceeding through a concerted mechanism. rsc.org The thermal decomposition of cyclobutanones can lead to the formation of various products, including alkenes, ketenes, and carbon monoxide. rsc.orgresearchgate.net For example, the thermal decomposition of 2,2,4,4-tetramethylcyclobutanone yields dimethylketene (B1620107) and isobutene as major products. rsc.org

The electrocyclic ring-opening of cyclobutenones, a related class of compounds, is a well-studied thermal process that proceeds via a vinylketene intermediate. nih.gov These intermediates are highly reactive and can be trapped by various reagents. nih.gov While specific studies on the thermal decomposition of 2-(4-methylphenyl)cyclobutanone are not detailed in the provided results, the general principles of thermally induced ring cleavage of cyclobutanones suggest that it would likely decompose to form products derived from the cleavage of the four-membered ring. researchgate.netnih.gov

Ring-Expansion and Ring-Contraction Reactions

Beyond ring-opening, cyclobutanone, 2-(4-methylphenyl)- can undergo reactions that alter the size of the ring system, leading to the formation of larger or smaller cyclic structures.

Cyclobutanone to Furanone Ring Expansion (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone. wikipedia.orgsynarchive.com In the case of cyclobutanone, 2-(4-methylphenyl)-, this reaction would lead to the formation of a γ-lactone, which is a five-membered furanone ring system. The reaction is typically carried out using a peroxyacid, such as m-CPBA, or hydrogen peroxide with a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org

The mechanism involves the initial attack of the peroxyacid on the carbonyl group, forming a Criegee intermediate. wikipedia.org This is followed by the migratory insertion of one of the adjacent carbon atoms. The regioselectivity of the migration is determined by the migratory aptitude of the substituents, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org For 2-arylcyclobutanones, the aryl group generally has a high migratory aptitude.

Recent advancements have led to the development of asymmetric Baeyer-Villiger oxidations, allowing for the kinetic resolution of racemic 2-arylcyclobutanones to produce chiral γ-lactones and unreacted ketones with high enantioselectivity. nih.gov Copper(II)/SPDO complexes have been shown to be effective catalysts for this transformation. nih.gov

Formation of Expanded Heterocycles (e.g., Indanones, Pyrrolidinones)

The 2-(4-methylphenyl)cyclobutanone scaffold can be a precursor for the synthesis of larger heterocyclic systems like indanones and pyrrolidinones.

Indanones are bicyclic compounds containing a benzene (B151609) ring fused to a five-membered ring with a ketone. Their synthesis often involves intramolecular Friedel-Crafts acylation or Nazarov cyclization. d-nb.infobeilstein-journals.org While direct conversion from 2-(4-methylphenyl)cyclobutanone is not explicitly detailed, related transformations of aryl-substituted cyclobutanones suggest plausible pathways. For example, nickel-catalyzed C-C bond reconstruction of o-bromophenylcyclobutanones can lead to indanones. researchgate.net Rhodium-catalyzed reactions of alkynes with arylboroxines also provide a route to indanones.

Pyrrolidinones are five-membered lactams. These can be synthesized from the reaction of α-bromoketones with pyrrolidine. nih.gov More relevant to the cyclobutanone core, donor-acceptor cyclopropanes react with primary amines like anilines or benzylamines to form γ-amino esters, which then undergo in situ lactamization to yield pyrrolidin-2-ones. mdpi.com A similar ring-opening and cyclization strategy starting from 2-(4-methylphenyl)cyclobutanone could potentially be developed. For instance, reaction with an appropriate amine could lead to a γ-amino ketone intermediate that subsequently cyclizes to form a pyrrolidinone derivative.

Cyclobutane (B1203170) Ring Contraction to Cyclopropanes

The inherent ring strain in cyclobutane systems makes them susceptible to rearrangement reactions, including ring contractions to form less strained cyclopropane derivatives. rsc.orgmasterorganicchemistry.com This transformation often proceeds through the formation of a carbocation intermediate, which then undergoes a 1,2-alkyl shift, resulting in the contraction of the four-membered ring to a three-membered one. chemistrysteps.com

One notable method for achieving the ring contraction of a cyclobutane to a cyclopropane is the Favorskii rearrangement. wikipedia.org This reaction typically involves the treatment of a cyclic α-halo ketone with a base. chemistrysteps.com Another approach involves a tandem Wittig reaction-ring contraction process starting from an α-hydroxycyclobutanone. This method yields highly functionalized cyclopropanecarbaldehydes. researchgate.net While these are general strategies for cyclobutane ring contraction, specific studies detailing the ring contraction of 2-(4-methylphenyl)cyclobutanone to a cyclopropane derivative are not extensively documented in the provided search results. However, the biosynthetic pathway of illudins is suggested to involve a ring contraction rearrangement, highlighting the relevance of this transformation in natural product synthesis. kyoto-u.ac.jp

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of cyclic structures. nih.govresearchgate.net Cyclobutanones, particularly those fused to aromatic rings, serve as valuable building blocks in these transformations due to their high ring strain. pku.edu.cn

[4+2] Cycloaddition Reactions (e.g., with Thionoesters)

While the specific [4+2] cycloaddition of 2-(4-methylphenyl)cyclobutanone with thionoesters is not explicitly detailed, the broader context of hetero-Diels-Alder reactions involving thionoesters is well-established. Thionoesters can act as heterodienes in [4+2] cycloaddition reactions with various dienophiles to synthesize thiopyran derivatives. nih.gov The synthesis of thionoesters can be achieved through methods like thionation of esters using Lawesson's reagent or by the acylation of thiols. organic-chemistry.orgorganic-chemistry.org The reactivity of thionoesters in these cycloadditions highlights their potential as reaction partners for activated cyclobutanone systems.

Catalytic [4+2] and [4+4] Cycloadditions (e.g., using Furan-Fused Cyclobutanones)

Recent research has focused on the use of furan-fused cyclobutanones (FCBs) as versatile C4 synthons in catalytic cycloaddition reactions. nih.govresearchgate.net These reactions provide access to complex heterocyclic structures that are otherwise difficult to prepare. nih.govresearchgate.net

A rhodium(I)-catalyzed [4+2] annulation of furan-fused cyclobutanones with alkynes has been developed to produce fully-substituted o-quinone methide precursors. rsc.orgrsc.org This method offers good yields and excellent regioselectivity under mild conditions. rsc.org Furthermore, rhodium-catalyzed enantioselective [4+2] cycloadditions of FCBs with imines have been achieved, leading to the formation of chiral furan-fused six-membered lactams with high enantioselectivity. nih.govnih.gov In a complementary fashion, gold-catalyzed diastereoselective [4+4] cycloadditions of FCBs with anthranils have also been reported. nih.govresearchgate.net

These catalytic cycloadditions using furan-fused cyclobutanones represent a significant advancement in the construction of diverse heterocyclic scaffolds. nih.govresearchgate.net The development of these methods underscores the potential of appropriately functionalized cyclobutanones in complex molecule synthesis.

Table 1: Catalytic Cycloaddition Reactions of Furan-Fused Cyclobutanones

| Reaction Type | Catalyst | Reactants | Product | Ref. |

|---|---|---|---|---|

| [4+2] Annulation | Rh(I) | Furan-fused cyclobutanones, Alkynes | Fully-substituted o-quinone methide precursors | rsc.orgrsc.org |

| [4+2] Cycloaddition | Rh-catalyzed | Furan-fused cyclobutanones, Imines | Furan-fused lactams | nih.gov |

[4+1] Annulation Cascades

The concept of annulation cascades provides a powerful strategy for the rapid assembly of complex polycyclic systems. While a specific [4+1] annulation cascade involving 2-(4-methylphenyl)cyclobutanone is not directly reported, related cascade reactions highlight the synthetic potential. For instance, a KOtBu-promoted [4+2] annulation-dehydration cascade has been developed for the synthesis of 2-pyridone-fused uracils. nih.govresearchgate.net Additionally, intramolecular cascade cyclizations of cyclobutanones have been utilized to construct oxa-spirocycles fused with cyclobutanone motifs. nih.gov These examples demonstrate the utility of cascade reactions originating from cyclobutanone scaffolds to build intricate molecular architectures.

Derivatization and Functionalization Reactions

The functionalization of the cyclobutanone core is crucial for expanding its synthetic utility. Alpha-functionalization is a particularly important transformation.

Alpha-Alkylation and Related Functionalizations

Alpha-alkylation of cyclobutanones involves the replacement of a hydrogen atom at the α-position with an alkyl group, forming a new carbon-carbon bond. libretexts.org This reaction typically proceeds through the formation of an enolate intermediate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.orgyoutube.comyoutube.com For successful α-alkylation, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often required to ensure complete enolate formation and prevent side reactions. libretexts.orgyoutube.com The choice of alkylating agent is generally limited to primary or methyl halides to avoid competing elimination reactions. libretexts.org

The regioselectivity of α-alkylation can be controlled, for instance, by using a bulky base like LDA at low temperatures, which favors the formation of the kinetic enolate at the less substituted α-carbon. youtube.comyoutube.com While the general principles of α-alkylation are well-understood, specific examples detailing the α-alkylation of 2-(4-methylphenyl)cyclobutanone were not found in the provided search results. However, the deconjugative α-alkylation of α,β-unsaturated aldehydes has been reported as an efficient method for introducing alkyl groups at the α-position. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(4-methylphenyl)cyclobutanone |

| Cyclopropane |

| Cyclopropanecarbaldehyde |

| Thionoester |

| Thiopyran |

| Lawesson's reagent |

| Furan-fused cyclobutanone |

| o-quinone methide |

| Furan-fused lactam |

| Anthranil |

| 2-pyridone-fused uracil |

| Oxa-spirocycle |

Formation and Reactivity of Cyclobutanone Oximes

Cyclobutanone, 2-(4-methylphenyl)- readily undergoes condensation with hydroxylamine (B1172632) to form the corresponding oxime, 2-(4-methylphenyl)cyclobutanone oxime. This transformation is a standard method for the preparation of oximes from ketones. beilstein-archives.org The resulting oxime is a versatile intermediate for further synthetic elaborations, particularly through reactions involving the cleavage of the N-O bond to generate iminyl radicals. rsc.org

The reactivity of cyclobutanone oximes, including the 2-(4-methylphenyl) derivative, is notably exploited in ring-opening and reconstruction reactions. These transformations are often catalyzed by copper and can be initiated under thermal conditions or by visible-light photoredox catalysis. rsc.orgnih.gov A general mechanism involves the selective cleavage of the C1-C2 bond of the cyclobutanone ring, driven by the release of ring strain upon formation of a radical intermediate. rsc.orgbeilstein-journals.orgbeilstein-journals.org

For instance, in the presence of a copper catalyst, 2-(4-methylphenyl)cyclobutanone oxime can undergo a Heck-like coupling with alkenes. nih.gov The reaction is initiated by the formation of an iminyl radical, which then triggers the cleavage of the cyclobutane ring to produce a carbon-centered radical. This radical can then engage in intermolecular olefination with an alkene, ultimately leading to the formation of functionalized nitriles. nih.govbeilstein-journals.org The process is distinguished by its mild reaction conditions and avoidance of toxic cyanide salts. nih.gov

A plausible mechanism for the copper-catalyzed intermolecular Heck-like coupling of a cyclobutanone oxime is outlined below:

Formation of an iminyl radical from the oxime, facilitated by the copper catalyst.

β-carbon scission of the cyclobutane ring to release ring strain and form a more stable carbon-centered radical.

Addition of the carbon-centered radical to an alkene coupling partner.

Subsequent steps involving the copper catalyst to regenerate the active species and yield the final nitrile product. nih.govbeilstein-journals.org

Visible-light-driven photoredox processes have also been shown to be an alternative pathway for these coupling reactions, highlighting the versatility of cyclobutanone oximes in radical chemistry. rsc.orgnih.gov

Condensation Reactions for Methylenecyclobutanone Formation

The synthesis of 2-methylenecyclobutanones from cyclobutanones can be achieved through condensation reactions with aldehydes. While specific examples with 2-(4-methylphenyl)cyclobutanone are not extensively detailed in the reviewed literature, general methodologies can be applied. For instance, the condensation of cyclobutanone with formaldehyde (B43269) is a known route to 2-methylenecyclobutanone. researchgate.net This type of reaction is typically catalyzed by a base.

A general procedure for the formation of a methylenecyclobutanone from a cyclobutanone derivative like 2-(4-methylphenyl)cyclobutanone would involve its reaction with an aldehyde, such as formaldehyde, in the presence of a suitable catalyst.

Chelation-Assisted Rearrangements

Chelation-assisted rearrangements represent a powerful strategy for the transformation of cyclobutanones, including 2-aryl derivatives like 2-(4-methylphenyl)cyclobutanone. These reactions often employ a transition metal catalyst and a chelating auxiliary to direct the cleavage of a specific C-C bond within the cyclobutanone ring.

A notable example is the rhodium-catalyzed "cofactor"-assisted C-C activation of cyclobutanones. nih.gov In this approach, a 2-aminopyridine (B139424) derivative acts as a co-catalyst, first forming an imine with the cyclobutanone. This imine then serves as a chelating group, directing a rhodium catalyst to cleave the C-C bond adjacent to the carbonyl group. nih.gov This strategy enables a formal [4+2] coupling between cyclobutanones and simple alkenes, leading to the formation of bridged-ring systems. nih.gov

The general mechanism for this chelation-assisted rearrangement is as follows:

Condensation of the cyclobutanone with an amine co-catalyst (e.g., 2-amino-3-picoline) to form a directing imine.

Chelation of the imine to a rhodium center, facilitating oxidative addition and C-C bond cleavage.

Migratory insertion of a tethered olefin into the resulting rhodacyclopentanone intermediate.

Reductive elimination to furnish the bridged product and regenerate the rhodium catalyst.

Hydrolysis of the product imine to reveal the ketone functionality and release the amine co-catalyst. nih.gov

This methodology allows for the transformation of cyclobutanones into more complex polycyclic scaffolds under catalytic conditions. The ketone functionality in the resulting bridged bicycles can be further manipulated, for example, through Baeyer-Villiger oxidation or Beckmann rearrangement. nih.gov

Catalysis in Cyclobutanone Transformations

The transformation of cyclobutanones, including 2-(4-methylphenyl)cyclobutanone, is significantly advanced by various catalytic systems. These catalysts play a crucial role in controlling the reaction pathways, enhancing efficiency, and enabling enantioselective transformations.

Transition Metal Catalysis (e.g., Rhodium, Gold, Palladium, Copper)

Transition metals are extensively used in the catalysis of reactions involving cyclobutanones due to their ability to activate the strained ring system and participate in various catalytic cycles. nih.govnih.gov

Rhodium Catalysis: Rhodium catalysts are particularly effective in promoting annulation reactions of 2-arylcyclobutanones. For example, rhodium-catalyzed [3+2] annulation reactions have been developed where a 2-cyanophenylboronic acid can react with alkenes to form indanone derivatives. nih.gov While this specific example does not use a cyclobutanone directly as a three-carbon component, it illustrates the potential of rhodium catalysis in constructing cyclic systems through the reaction of organorhodium species with functional groups. In the context of 2-(4-methylphenyl)cyclobutanone, rhodium catalysis has been employed in chelation-assisted [4+2] couplings with alkenes, as detailed in section 4.4.4. nih.gov Furthermore, rhodium(II) catalysts are known to mediate reactions of aryldiazoacetates with strained ring systems, leading to cyclopropanation or C-H functionalization, depending on the substrate. nih.gov

Gold Catalysis: Gold catalysts, known for their high alkynophilicity, are effective in promoting rearrangements and cyclization reactions. nih.gov Gold(I) complexes can catalyze the ring expansion of allenylcyclopropanols to yield cyclobutanones with a vinyl-substituted quaternary stereocenter. nih.gov Another significant application of gold catalysis is the oxidative C-H insertion of gold carbenes, generated from alkynones, to form cyclobutanones. escholarship.org This method provides a facile route to strained four-membered rings from substrates with minimal pre-functionalization. escholarship.org

Palladium Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, and it finds application in the functionalization of cyclobutanones. A key transformation is the palladium-catalyzed α-arylation of ketones, which can be applied to cyclobutanone derivatives. nih.govberkeley.eduthieme-connect.decapes.gov.br This reaction involves the coupling of a ketone enolate with an aryl halide. The development of sterically hindered, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has broadened the scope of this reaction. nih.gov For 2-(4-methylphenyl)cyclobutanone, this methodology could be used to introduce an additional aryl group at the α-position. Furthermore, palladium-catalyzed C-H arylation of aliphatic amines has been achieved through a four-membered-ring cyclopalladation pathway, showcasing the versatility of palladium in activating C-H bonds in strained systems. nih.gov

Copper Catalysis: Copper catalysts, being more economical than precious metals, are attractive for various transformations. In the context of 2-(4-methylphenyl)cyclobutanone, copper catalysis is particularly relevant for reactions involving its oxime derivative. Copper-catalyzed intermolecular Heck-like couplings of cyclobutanone oximes with alkenes provide a route to nitriles via selective C-C bond cleavage. nih.govrsc.org Copper catalysts are also used in the coupling of cyclobutanone oxime esters with sulfur nucleophiles and in the cyclization of oxime acetates with various partners to form nitrogen-containing heterocycles. figshare.comresearchgate.net

Table 1: Overview of Transition Metal-Catalyzed Transformations of Cyclobutanone Derivatives

| Metal | Catalyst Example | Transformation | Product Type | Ref. |

|---|---|---|---|---|

| Rhodium | [Rh(C2H4)2Cl]2 / Phosphine ligand |

Chelation-assisted [4+2] coupling | Bridged-ring ketones | nih.gov |

| Gold | (R)-xylyl-BINAP(AuCl)2 |

Ring expansion of allenylcyclopropanols | Substituted cyclobutanones | nih.gov |

| Palladium | Pd(OAc)2 / Phosphine ligand |

α-Arylation of ketones | α-Aryl cyclobutanones | nih.gov |

| Copper | Cu2O |

Intermolecular Heck-like coupling of oximes | Functionalized nitriles | nih.gov |

Organocatalysis and Biocatalysis (e.g., Lipase-Catalyzed Oxidations)

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for various transformations. tohoku.ac.jpyoutube.comyoutube.com For cyclobutanone derivatives, organocatalysis has been successfully applied in enantioselective ring expansion reactions. For instance, a bifunctional aminocatalyst can promote a Michael addition-four-atom ring expansion cascade of cyclobutanones activated with an N-aryl secondary amide group with ortho-amino nitrostyrenes to produce eight-membered benzolactams. youtube.com Proline and its derivatives are well-known organocatalysts for a variety of reactions, including aldol (B89426) and Michael reactions, which could potentially be applied to functionalize the cyclobutanone core. tohoku.ac.jpyoutube.com

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Lipases are particularly versatile enzymes in organic synthesis. One important application is in Baeyer-Villiger oxidations. rsc.orgnih.govnih.govresearchgate.net In this reaction, a ketone is converted to an ester or lactone. For a cyclic ketone like 2-(4-methylphenyl)cyclobutanone, a lipase-catalyzed Baeyer-Villiger oxidation would be expected to yield a five-membered lactone. This chemo-enzymatic process typically uses a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to generate a peroxyacid in situ from an ester (like ethyl acetate) and an oxidant (like hydrogen peroxide). rsc.orgnih.govnih.govresearchgate.net This peroxyacid then performs the oxidation of the ketone. The regioselectivity of the oxygen insertion is a key aspect of this reaction.

Photoredox Catalysis (e.g., Eosin-Y)

Photoredox catalysis, using visible light to drive chemical reactions, has gained prominence as a green and sustainable synthetic methodology. nih.govnih.govrsc.orgmedchemexpress.comrsc.org Eosin Y, an organic dye, is a widely used and inexpensive photoredox catalyst. nih.govnih.govrsc.orgmedchemexpress.com It can be excited by visible light to a long-lived triplet state, which can then participate in single-electron transfer (SET) processes with organic substrates. nih.govnih.gov

In the context of the reactivity of derivatives of 2-(4-methylphenyl)cyclobutanone, Eosin Y catalysis is particularly relevant for transformations involving oximes. The photoredox-mediated generation of iminyl radicals from oximes can initiate a variety of subsequent reactions. For example, a visible-light-driven photoredox process has been shown to be an alternative to copper catalysis for the intermolecular olefination of cyclobutanone oximes. nih.gov The excited Eosin Y can act as a reductant or oxidant, depending on the reaction partner, to generate the key radical intermediates. nih.govnih.govrsc.org

The general principle of Eosin Y photoredox catalysis involves:

Excitation of Eosin Y by visible light.

Intersystem crossing to the triplet excited state.

Single-electron transfer with a substrate (either oxidation or reduction) to generate a radical ion and the Eosin Y radical cation or anion.

The substrate radical ion undergoes further reaction.

The Eosin Y catalyst is regenerated in a subsequent redox step to complete the catalytic cycle. nih.govnih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a favorable balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like 2-(4-methylphenyl)cyclobutanone.

DFT calculations are extensively used to map out the potential energy surfaces of chemical reactions, helping to elucidate complex reaction mechanisms. This involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving cyclobutanone (B123998) derivatives, DFT can be employed to investigate various transformations, such as cycloadditions, ring-opening reactions, and rearrangements. nih.govresearchgate.netresearchgate.netyoutube.com

For instance, in a study of the addition of carbenes to related cycloaliphatic thioketones, DFT calculations at the ωB97XD/6-311G(d,p) level of theory revealed the polar nature of the reaction. nih.gov The mechanism was found to be stepwise for electrophilic carbenes, proceeding through a transient thiocarbonyl ylide intermediate. In contrast, nucleophilic carbenes were shown to react via a concerted [2+1] cycloaddition pathway. nih.gov Similar principles can be applied to understand the reactivity of the carbonyl group in 2-(4-methylphenyl)cyclobutanone.

The search for transition states is a key aspect of these studies. By identifying the geometry of the transition state, chemists can gain insight into the factors that control the reaction rate and selectivity. For example, DFT calculations can be used to predict the activation energies for different competing pathways, thereby explaining observed product distributions.

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located, DFT calculations provide their relative energies. This energetic information is vital for determining the thermodynamic and kinetic feasibility of a proposed reaction pathway. nih.gov

By comparing the energies of different intermediates and transition states, researchers can identify the most likely reaction mechanism. For example, a pathway with a high-energy intermediate or a high activation barrier is less likely to occur than a pathway with lower-energy species. This type of analysis has been crucial in understanding the photochemical and thermal reactions of cyclobutanone and its derivatives.

The three-dimensional structure of a molecule, including its various conformations, can significantly influence its reactivity and physical properties. Cyclobutane (B1203170) rings are known to adopt non-planar, puckered conformations to relieve ring strain. libretexts.org For 2-(4-methylphenyl)cyclobutanone, the puckering of the cyclobutanone ring and the orientation of the 4-methylphenyl substituent give rise to multiple possible conformers.

DFT calculations can be used to determine the relative energies of these different conformers and the energy barriers for their interconversion. fiveable.me This information is essential for understanding the molecule's behavior in solution and in the solid state.

Keto-enol tautomerism is another important aspect that can be studied using DFT. libretexts.org Although for simple ketones like cyclohexanone (B45756), the keto form is overwhelmingly favored at equilibrium, the presence of the aryl substituent in 2-(4-methylphenyl)cyclobutanone could potentially influence the tautomeric equilibrium. libretexts.org DFT calculations can predict the relative stabilities of the keto and enol tautomers and the energy barrier for their interconversion, which can be catalyzed by acids or bases. libretexts.org While extensive tautomerism is generally found in large chemical databases, the specific case of 2-(4-methylphenyl)cyclobutanone would require dedicated computational analysis. nih.govrsc.org

Ab Initio and Multireference Methods (e.g., CASSCF) for Excited State Dynamics

The photochemical behavior of molecules is governed by their excited electronic states. Understanding these states and their dynamics requires more sophisticated computational methods than those typically used for ground-state chemistry. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are essential in this regard. nih.govacmm.nl

For molecules like cyclobutanone, which undergo complex photochemical reactions, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) method are often necessary. researchgate.netarxiv.orgucl.ac.uk This is because the excited states can have significant multiconfigurational character, meaning that a single electronic configuration is not sufficient to describe them accurately.

CASSCF calculations, often followed by a second-order perturbation theory correction (CASPT2), have been used to study the photochemical reaction channels of cyclobutanone. researchgate.netucl.ac.ukaip.org These studies have investigated processes such as decarbonylation, cycloelimination, and ring expansion that occur from the n-π* excited state. researchgate.net The calculations help to identify the key intermediates, such as biradicals, and the conical intersections that facilitate non-radiative decay back to the ground state. researchgate.netarxiv.org

Molecular Dynamics Simulations for Ultrafast Processes

While quantum chemistry calculations provide a static picture of the potential energy surface, molecular dynamics (MD) simulations are used to study the time evolution of molecular systems. Ab initio molecular dynamics (AIMD) combines MD with electronic structure calculations, allowing for the simulation of chemical reactions and other dynamic processes without the need for pre-parameterized force fields. nih.gov

MD simulations are particularly valuable for studying ultrafast processes, such as the photochemical reactions of cyclobutanone that occur on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. mpg.denih.govarxiv.org These simulations can track the trajectories of individual atoms as the molecule evolves on the excited-state potential energy surface, providing a detailed, real-time view of the reaction dynamics. For example, simulations of photoexcited cyclobutanone have been used to predict time-resolved electron diffraction signals, which can be directly compared with experimental results. mpg.denih.gov

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to aid in structure elucidation and assignment.

For 2-(4-methylphenyl)cyclobutanone, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.orgnih.govnih.govliverpool.ac.ukuq.edu.au The GIAO (Gauge-Including Atomic Orbital) method is a common approach for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that often show good agreement with experimental values, especially when appropriate scaling factors are applied.

Similarly, DFT can be used to calculate the vibrational frequencies and intensities of a molecule. This information can be used to simulate its infrared (IR) and Raman spectra. The predicted vibrational modes can be compared with experimental spectra to help assign the observed absorption bands to specific molecular motions.

Table of Predicted Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value | Method |

| ¹H NMR (δ, ppm) | 7.2 (aromatic), 2.3 (methyl), 2.5-3.5 (cyclobutanone) | DFT/GIAO |

| ¹³C NMR (δ, ppm) | 210 (carbonyl), 120-140 (aromatic), 20-50 (aliphatic) | DFT/GIAO |

| IR (cm⁻¹) | ~1780 (C=O stretch), ~2800-3000 (C-H stretch) | DFT |

Note: The values in this table are hypothetical and represent typical ranges for the functional groups present in 2-(4-methylphenyl)cyclobutanone. Actual predicted values would require specific calculations.

Studies on Ring Strain and Electronic Properties influencing Reactivity

The reactivity of cyclobutanone and its derivatives is significantly influenced by a combination of inherent ring strain and the electronic effects of substituents. The four-membered ring of cyclobutanone is characterized by considerable angle and torsional strain, which lowers the energy barrier for reactions that lead to ring-opening or rearrangement, thereby relieving this strain. The introduction of a substituent at the 2-position, such as the 4-methylphenyl (or p-tolyl) group, introduces further electronic and steric factors that modulate the molecule's reactivity.

Ring Strain in the Cyclobutanone Core

The cyclobutane ring is inherently strained due to the deviation of its C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. In an unsubstituted cyclobutane, the bond angles are approximately 88°, leading to significant angle strain. To alleviate some of the torsional strain that would arise from a perfectly planar conformation, cyclobutane and its derivatives adopt a puckered or butterfly conformation. This puckering, however, does not eliminate all strain.

Electronic Influence of the 2-(4-methylphenyl) Substituent

The 4-methylphenyl group at the 2-position of the cyclobutanone ring exerts a notable electronic influence on the molecule's reactivity. The phenyl ring is an aromatic system that can participate in resonance and inductive effects. The methyl group, being electron-donating, enhances the electron-donating capacity of the phenyl ring through hyperconjugation.

This electron-donating nature of the p-tolyl group can affect the reactivity of the adjacent carbonyl group and the cyclobutane ring in several ways:

Stabilization of Intermediates: The phenyl ring can stabilize adjacent carbocations or radical intermediates through resonance. This is a crucial factor in many reactions involving the cleavage of the cyclobutane ring.

Influence on Enolization: The acidity of the α-protons (the protons on the carbon adjacent to the carbonyl group) can be influenced by the electronic nature of the substituent. The electron-donating p-tolyl group may slightly decrease the acidity of the α-proton at the 2-position compared to an unsubstituted cyclobutanone.

Modulation of Carbonyl Reactivity: The electronic properties of the substituent can impact the electrophilicity of the carbonyl carbon. An electron-donating group can slightly reduce the partial positive charge on the carbonyl carbon, potentially affecting its reactivity towards nucleophiles.

Computational Insights

A typical computational analysis would involve geometry optimization to determine the most stable conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. From these calculations, key parameters can be extracted to understand the molecule's reactivity.

Table 1: Predicted Key Molecular Properties of Cyclobutanone, 2-(4-methylphenyl)- from Theoretical Principles

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| Ring Conformation | Puckered (butterfly) conformation | Minimizes torsional strain, but significant angle strain remains, predisposing the ring to cleavage reactions. |

| Position of Substituent | The p-tolyl group will likely favor an equatorial-like position to minimize steric interactions with the ring. | The stereochemistry of the substituent can influence the approach of reagents and the stereochemical outcome of reactions. |

| C-C Bond Lengths | Bonds within the cyclobutane ring will be slightly elongated compared to a strain-free alkane. | Weaker C-C bonds are more susceptible to cleavage. |

| Mulliken Atomic Charges | The carbonyl carbon will have a significant positive charge, while the carbonyl oxygen will have a negative charge. | The carbonyl group is a key site for nucleophilic attack. |

| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) will likely have significant contributions from the p-tolyl group and the carbonyl oxygen lone pairs. The Lowest Unoccupied Molecular Orbital (LUMO) will be centered on the C=O π* antibonding orbital. | The nature of the HOMO and LUMO dictates the molecule's behavior in pericyclic reactions and its interactions with electrophiles and nucleophiles. |

Applications of Cyclobutanone, 2 4 Methylphenyl As a Building Block in Complex Organic Synthesis

Role in Total Synthesis and Natural Product Analogs

The strategic use of 2-(4-methylphenyl)cyclobutanone has proven instrumental in the total synthesis of complex natural products and the construction of their analogs, offering efficient pathways to challenging molecular frameworks.

Precursor for the Synthesis of Sesquiterpenes (e.g., α-Cuparenone)

A notable application of a derivative of 2-(4-methylphenyl)cyclobutanone is in the synthesis of the sesquiterpene α-cuparenone. cdnsciencepub.com A ring expansion approach has been successfully employed, where 3-methyl-3-(4-methylphenyl)cyclobutanone serves as a key intermediate. cdnsciencepub.com This symmetrical cyclobutanone (B123998) derivative is synthesized through a [2+2] cycloaddition of dichloroketene (B1203229) with a styrene (B11656) derivative, followed by a dechlorination step. cdnsciencepub.com The subsequent ring expansion of this intermediate provides a strategic advantage by circumventing regiochemical issues that can arise from C-C bond migration, thus streamlining the synthesis of the target sesquiterpene. cdnsciencepub.com

The synthesis of the key intermediate, 3-methyl-3-(4-methylphenyl)cyclobutanone, proceeds in high yield. The initial cycloaddition of dichloroketene with α,β-dimethylstyrene affords the dichlorinated adduct in 76% yield. cdnsciencepub.com This is followed by dechlorination using zinc dust and sodium iodide in glacial acetic acid, which provides the desired cyclobutanone in 84% yield. cdnsciencepub.com This intermediate can then be subjected to a Wittig reaction to introduce a methylene (B1212753) group, a crucial step towards the final natural product. cdnsciencepub.com

Construction of Vacquinol-1 Analogs

While direct synthesis of Vacquinol-1 analogs from 2-(4-methylphenyl)cyclobutanone is not explicitly detailed in the provided search results, the synthesis of various substituted cyclobutanol (B46151) and cyclobutanone derivatives highlights the potential of this scaffold in constructing complex molecules. For instance, the synthesis of 1-(4-bromo-2-methylphenyl)cyclobutanol (B8162527) has been reported, which could serve as a precursor for further functionalization and elaboration into analogs of complex natural products. chemicalbook.com The inherent reactivity of the cyclobutane (B1203170) ring allows for various ring-opening and rearrangement reactions, providing access to a diverse range of molecular architectures.

Synthesis of Functionalized Heterocycles

The reactivity of the cyclobutanone moiety makes 2-(4-methylphenyl)cyclobutanone a valuable precursor for the synthesis of various functionalized nitrogen- and oxygen-containing heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

Nitrogen-Containing Heterocycles (e.g., Indoles, Benzimidazoles, Lactams)

The synthesis of indoles, a privileged scaffold in medicinal chemistry, can be achieved through various methods, some of which could potentially utilize cyclobutanone derivatives as starting materials or key intermediates. openmedicinalchemistryjournal.comorganic-chemistry.orgnih.gov While a direct synthesis of indoles from 2-(4-methylphenyl)cyclobutanone is not explicitly described, the general strategies for indole (B1671886) synthesis often involve the cyclization of appropriately substituted anilines or related precursors, which could be derived from the functionalization of a cyclobutanone ring. mdpi.comnih.gov

Similarly, benzimidazoles, another important class of nitrogen-containing heterocycles, are typically synthesized through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. scispace.comimpactfactor.orgresearchgate.netmdpi.comgoogle.com The 4-methylphenyl group of 2-(4-methylphenyl)cyclobutanone could be incorporated into the final benzimidazole (B57391) structure, and the cyclobutanone ring itself could be transformed to provide the necessary functional groups for the cyclization reaction.

The synthesis of γ-lactams, a core structural motif in many biologically active compounds, can be achieved through the ring expansion of cyclobutanones. nih.gov An asymmetric approach to chiral γ-lactams involves the desymmetrization of prochiral cyclobutanones through a nitrogen insertion reaction. nih.gov This method utilizes a chiral amino alcohol to induce stereoselectivity in the rearrangement of an intermediate N,O-ketal, leading to the formation of optically pure γ-lactams. nih.gov This strategy highlights the potential of substituted cyclobutanones as precursors for stereochemically defined lactams.

Oxygen-Containing Heterocycles (e.g., Butyrolactones)

Butyrolactones are a class of oxygen-containing heterocycles with diverse biological activities. nih.govacs.org The Baeyer-Villiger oxidation of cyclobutanones is a well-established method for the synthesis of γ-butyrolactones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the expansion of the four-membered ring to a five-membered lactone. This transformation offers a straightforward route to butyrolactones from readily available cyclobutanone precursors. While a specific example using 2-(4-methylphenyl)cyclobutanone is not provided in the search results, the general applicability of the Baeyer-Villiger oxidation suggests its feasibility for this substrate.

Advanced Synthetic Applications

The utility of cyclobutanones extends beyond their use as simple precursors. The inherent ring strain of the four-membered ring can be harnessed as a driving force for various chemical transformations, enabling the construction of complex molecular architectures. baranlab.org Cyclobutanone derivatives can participate in a variety of cycloaddition reactions, serving as C4 synthons for the construction of larger ring systems. nih.govresearchgate.net For example, furan-fused cyclobutanones have been employed in Rh(I)-catalyzed [4+2] and Au(I)-catalyzed [4+4] cycloadditions to generate poly-substituted furan-fused lactams. nih.gov These advanced applications underscore the potential of 2-(4-methylphenyl)cyclobutanone as a versatile building block in the development of novel synthetic methodologies.

The development of efficient methods for the synthesis of substituted cyclobutanones is also an active area of research. mdpi.orgorganic-chemistry.org For instance, a one-pot procedure for the synthesis of 2-alkylated cyclobutanones has been developed, which involves the imination of cyclobutanone followed by direct alkylation and subsequent hydrolysis. mdpi.org Such methods provide ready access to a variety of substituted cyclobutanones, further expanding their synthetic utility.

Construction of Spiro Compounds (e.g., Benzospirones)

Spirocycles, characterized by two rings sharing a single atom, are prevalent structural motifs in natural products and medicinally important compounds, prized for their conformational rigidity and three-dimensional character. The synthesis of these complex structures often relies on innovative cyclization strategies.

While direct examples detailing the use of Cyclobutanone, 2-(4-methylphenyl)- in the synthesis of benzospirones are not extensively documented in readily available literature, the general reactivity of cyclobutanones provides a template for such transformations. One established method for creating spirocycles involves the ring expansion of smaller strained rings. For instance, the rearrangement of oxaspiro[2.2]pentanes, which can be derived from methylenecyclopropanes, leads to the formation of cyclobutanones. nih.gov This highlights a pathway where a pre-formed cyclobutanone is a key intermediate en route to more complex spirocyclic frameworks.

A more direct conceptual approach involves the intramolecular cascade cyclization of functionalized cyclobutanones. Research has demonstrated the feasibility of cinchona-derived squaramide-catalyzed cascade reactions that involve the desymmetrization of a cyclobutanone, followed by an aldol (B89426) reaction and a subsequent 1,4-addition. This sequence provides access to architecturally fascinating oxa-spirocycles fused to the cyclobutanone motif with high optical purity. nih.gov Applying this methodology to a substrate derived from Cyclobutanone, 2-(4-methylphenyl)- would be a logical extension for creating spirocycles bearing a tolyl group.

Furthermore, synthetic strategies for spiro[cycloalkane-pyridazinones] have utilized the Grignard reaction of cyclic anhydrides with p-alkylphenyl-magnesium bromides. researchgate.net This reaction forms a ketocarboxylic acid intermediate which, upon condensation with hydrazine, yields the target pyridazinone spirocycle. This approach underscores the utility of the p-tolyl group in building blocks for spiro compound synthesis.

Generation of Stereochemically Defined Architectures

The creation of molecules with precise three-dimensional arrangements of atoms is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. The rigid framework of Cyclobutanone, 2-(4-methylphenyl)- makes it an excellent starting point for stereocontrolled reactions, where the existing ring structure and the aryl substituent can influence the stereochemical outcome of subsequent transformations.

The asymmetric synthesis of cyclobutane derivatives has seen significant advancements, including methods like [2+2] cycloadditions and skeletal rearrangements. acs.org The inherent chirality of a substituted cyclobutanone can direct the stereoselective introduction of new stereocenters. For instance, the development of catalytic asymmetric methods allows for the highly enantioselective conversion of vinylic cyclopropyl (B3062369) alcohols into cyclobutanones bearing α-quaternary stereocenters. organic-chemistry.org

The carbonyl group of the cyclobutanone is a key handle for functionalization. Asymmetric transfer hydrogenation of related cyclobutenediones has been shown to selectively produce various four-membered products with high stereoselectivity. acs.org Such transformations on a substrate like Cyclobutanone, 2-(4-methylphenyl)- could provide access to a range of enantioenriched cyclobutane derivatives.

Moreover, the diastereoselectivity of reactions involving cyclobutanones is often governed by steric factors. In the conjugate addition of silicon nucleophiles to α,β-disubstituted cyclobutenones, the diastereomeric ratio of the product is influenced by the steric hindrance during the protolysis of the intermediate enolate. d-nb.info The 4-methylphenyl group in Cyclobutanone, 2-(4-methylphenyl)- would be expected to exert significant steric and electronic influence on such reactions, thereby controlling the stereochemical outcome.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective and Enantioselective Methodologies

The synthesis of specific stereoisomers of 2-(4-methylphenyl)cyclobutanone is a key area of ongoing research. The development of methods that can control the three-dimensional arrangement of atoms is crucial for creating compounds with specific biological activities or material properties.

Recent advancements have focused on organocatalysis and transition-metal catalysis to achieve high levels of stereocontrol. For instance, primary amine organocatalysts derived from natural amino acids have been shown to be effective in the direct aldol (B89426) reactions of cyclobutanone (B123998) with various aromatic aldehydes, yielding products with high enantiomeric excess. mdpi.com Similarly, chiral phosphine (B1218219) ligands in combination with metal catalysts are being explored for asymmetric annulation reactions to produce enantioenriched cyclopentenes from dienes. researchgate.net

Future work will likely involve the design of even more sophisticated catalysts that can operate under mild conditions with high efficiency and selectivity. The goal is to develop a toolbox of reliable methods for the synthesis of any desired stereoisomer of 2-(4-methylphenyl)cyclobutanone and its derivatives. This includes the enantioselective synthesis of 2-substituted cyclobutanones through methods like the pinacol-type rearrangement of α-hydroxy epoxides. nih.gov

Exploration of New Catalytic Systems for Cyclobutanone Transformations

The reactivity of the cyclobutanone ring can be harnessed for various chemical transformations, including ring expansions, ring openings, and cycloadditions. The discovery of new catalytic systems is essential for unlocking the full synthetic potential of 2-(4-methylphenyl)cyclobutanone.

Recent research has highlighted the use of gold(I) catalysts for the rearrangement of 1-alkynyl cyclobutanols to yield alkylidene cycloalkanones. organic-chemistry.org Palladium catalysis, in conjunction with electron-deficient PHOX type ligands, has been successfully employed for the first transition metal-catalyzed enantioselective α-alkylation of cyclobutanones, producing α-quaternary cyclobutanones. nih.gov Furthermore, copper-catalyzed conjugate silylation of cyclobutenone derivatives has been developed to generate β-silylated cyclobutanones. nih.govd-nb.info

Future explorations will likely focus on:

Photoredox Catalysis: Utilizing light to drive novel bond-forming and bond-breaking reactions.

Dual Catalysis: Combining two different catalytic cycles to achieve transformations that are not possible with a single catalyst.

Biocatalysis: Employing enzymes to perform highly selective modifications of the cyclobutanone scaffold.

These new catalytic systems will enable the synthesis of a wider range of complex molecules derived from 2-(4-methylphenyl)cyclobutanone, including furan-fused lactams through Rh(I)-catalyzed [4+2]-cycloaddition and Au(I)-catalyzed diastereoselective [4+4]-cycloaddition. nih.govresearchgate.net

Integration of Computational Methods for Predictive Organic Synthesis

Computational chemistry is becoming an increasingly indispensable tool for modern organic synthesis. In the context of 2-(4-methylphenyl)cyclobutanone, computational methods can be used to predict reaction outcomes, design new catalysts, and understand reaction mechanisms.

Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions involving cyclobutanones, providing insights into the factors that control stereoselectivity. rsc.org Machine learning algorithms are also being developed to predict the products of chemical reactions and to suggest optimal reaction conditions. These "two-step models" utilize machine learning for decision-making based on established reaction rules. nih.gov

The future integration of computational methods will likely involve:

AI-driven retrosynthesis: Using artificial intelligence to devise synthetic routes to complex target molecules containing the 2-(4-methylphenyl)cyclobutanone core.

High-throughput virtual screening: Computationally screening large libraries of potential catalysts to identify the most promising candidates for experimental investigation.

In silico reaction optimization: Using computational models to fine-tune reaction parameters to maximize yield and selectivity.

These computational approaches will accelerate the pace of discovery and development in the field of cyclobutanone chemistry.

Expanding the Scope of Cyclobutanone Scaffolds in Material Science and Chemical Biology Research

The unique structural and electronic properties of the cyclobutanone ring make it an attractive scaffold for applications in material science and chemical biology. The 4-methylphenyl substituent provides a point of attachment for further functionalization, allowing for the creation of a diverse range of molecules.

In material science , cyclobutane-containing polymers may exhibit interesting properties due to the strained ring system. For example, the ring-opening of cyclobutanone derivatives could be used to create novel polymers with tailored thermal or mechanical properties. The development of highly substituted cyclobutenones allows for 1,4-addition with zinc-based nucleophiles, which can be further reacted to create a range of silylated cyclobutanone and cyclobutene (B1205218) derivatives. d-nb.info

In chemical biology , cyclobutanone derivatives are being investigated for their potential as bioactive molecules. ontosight.ai The rigid cyclobutane (B1203170) framework can be used to hold pharmacophoric groups in specific spatial orientations, leading to enhanced binding to biological targets. Cyclobutane-containing alkaloids, for instance, have shown a range of biological activities, including antibacterial and antimicrobial effects. openmedicinalchemistryjournal.com

Future research in these areas will likely focus on:

The synthesis of novel liquid crystals and organic light-emitting diodes (OLEDs) incorporating the 2-(4-methylphenyl)cyclobutanone motif.

The design and synthesis of new enzyme inhibitors and molecular probes based on the cyclobutanone scaffold.

The exploration of cyclobutanone derivatives as building blocks for the construction of complex natural products.

The continued exploration of the chemistry of Cyclobutanone, 2-(4-methylphenyl)- holds great promise for advancing the fields of organic synthesis, catalysis, and materials and life sciences.

Q & A

Q. What synthetic routes are effective for preparing 2-(4-methylphenyl)cyclobutanone derivatives, and how can yields be optimized?

- Methodological Answer : High yields (76–90%) are achieved via nucleophilic thiol addition to cyclobutanone derivatives. For example, reacting 2-hydroxycyclobutanone with aryl thiols (e.g., 4-methylphenyl thiol) under mild conditions produces substituted derivatives. Oxidation strategies, such as performic acid oxidation of methylenecyclobutane precursors, yield cyclobutanone with 80–83% efficiency. Key factors include solvent choice (methylene chloride for cleavage reactions) and catalysts (lead tetraacetate for glycol oxidation) .

Q. Which spectroscopic and analytical techniques are recommended for characterizing 2-(4-methylphenyl)cyclobutanone?

- Methodological Answer : Use FTIR to identify ketone carbonyl stretches (~1713 cm⁻¹) and aromatic C–H vibrations. HRMS (e.g., ESI) confirms molecular weight (e.g., [M+Na]⁺ = 455.0989 for derivatives). GC-MS and NMR (¹H/¹³C) resolve structural features like cyclobutane ring strain and substituent positions. For stereochemical analysis, polarimetry ([α]D²⁵ = -24) is applied to chiral derivatives .

Q. What are common byproducts in cyclobutanone synthesis, and how are they mitigated?

- Methodological Answer : Byproducts include over-oxidized intermediates (e.g., sulfoxides) or ring-opened products. Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates the target compound. Impurities are identified via TLC and quantified using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions in reaction mechanisms for cyclobutanone-thiol adducts?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict transition states and regioselectivity. For example, calculations corroborate thiolate attack at the electrophilic carbonyl carbon, with steric effects from the 4-methylphenyl group influencing reaction rates. Energy profiles explain yield variations between electron-deficient (54% for nitro-substituted thiols) and electron-rich (90% for benzyl thiols) substrates .

Q. What computational models predict the physicochemical properties of 2-(4-methylphenyl)cyclobutanone?

- Methodological Answer : QSAR models analyze logP (lipophilicity) and solubility, while QSPR predicts boiling points and vapor pressure. Neural networks trained on cyclobutanone derivatives (e.g., using SMILES strings) estimate toxicity profiles. For instance, the compound’s 19 non-H bonds and rotatable bonds ( ) correlate with flexibility in molecular docking studies .

Q. How do steric and electronic effects of the 4-methylphenyl group influence cyclobutanone reactivity in ring-expansion reactions?

- Methodological Answer : The methyl group enhances steric hindrance, slowing nucleophilic attack but stabilizing transition states via hyperconjugation. Kinetic studies (e.g., Arrhenius plots) show decreased activation energy (ΔG‡) for electron-donating substituents. Ring-expansion to pyrrolidines is achieved using photochemical [2+2] cycloadditions, with yields optimized by adjusting light intensity (350 nm UV) .

Q. What strategies address low yields in multi-step syntheses of 2-(4-methylphenyl)cyclobutanone-based pharmaceuticals?

- Methodological Answer : Use retrosynthetic analysis to identify bottlenecks. For example, protecting the ketone group (e.g., as a ketal) prevents undesired side reactions during subsequent steps. One-pot cascades combining oxidation and nucleophilic addition reduce purification steps, improving overall yield from 40% to >60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.